Filastatin

Catalog No.
S006343
CAS No.
431996-53-1
M.F
C18H18ClN3O3
M. Wt
359.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Filastatin

CAS Number

431996-53-1

Product Name

Filastatin

IUPAC Name

(3-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

InChI

InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3

InChI Key

PNECWWUOUHGWQG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Synonyms

(3-Chloro-4-methyl-phenyl)-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Description

The exact mass of the compound Filastatin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antifungal Properties

Filastatin is a small molecule identified for its ability to inhibit the growth of fungal pathogens, particularly Candida albicans. This fungus is a common commensal organism in humans, but it can also cause opportunistic infections, especially in immunocompromised individuals []. Research has shown that filastatin disrupts the ability of C. albicans to transition from its yeast form to its hyphal form [, ]. This transition is crucial for fungal virulence, as the hyphal form allows the fungus to adhere to tissues and invade the host. By preventing this transition, filastatin may offer a novel therapeutic strategy for treating Candida infections.

Anti-Biofilm Activity

Fungal pathogens often form biofilms, which are complex communities of microorganisms encased in a self-produced extracellular matrix. Biofilms are notoriously difficult to treat with conventional antifungal drugs, as they can shield the underlying fungal cells from the medication. Studies have shown that filastatin can inhibit the formation of Candida biofilms and disrupt existing biofilms [, ]. This suggests that filastatin could be a valuable tool for combating fungal infections that are resistant to standard treatments.

Filastatin is a small molecule compound identified as a potent inhibitor of Candida albicans, a pathogenic fungus known for causing infections in humans. The compound's chemical structure is characterized by the formula C₁₈H₁₈ClN₃O₃. Filastatin effectively disrupts the adhesion and morphogenesis of Candida albicans, preventing its ability to form biofilms and invade host tissues. This inhibition is crucial because the initial adhesion of Candida albicans to surfaces, including medical devices, is a key step in its pathogenicity .

Filastatin's antifungal activity stems from its ability to inhibit Candida albicans adhesion and hyphal morphogenesis [, ]. It achieves this by blocking the induction of the HWP1 promoter, a key regulator of genes involved in hyphal formation []. Additionally, Filastatin disrupts Candida's adhesion to both polystyrene and human cells []. These effects collectively hinder Candida's ability to establish infections.

Information regarding Filastatin's safety profile is limited. As with any new compound, thorough testing would be necessary to establish its safety for potential therapeutic use. Currently, Filastatin is available for research purposes only [].

That can be optimized for yield and purity. While specific synthetic routes may vary, they generally include:

  • Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Reactions: Common reactions may include condensation reactions, nucleophilic substitutions, and cyclization steps.
  • Purification: After synthesis, Filastatin is typically purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Detailed synthetic protocols may be found in specialized chemical literature or research articles focusing on antifungal compounds .

The biological activity of Filastatin has been extensively studied, revealing its effectiveness in several key areas:

  • Inhibition of Adhesion: Filastatin significantly reduces the adhesion of Candida albicans to polystyrene and human epithelial cells.
  • Morphological Changes: It alters fungal morphology, preventing the transition from yeast to hyphal forms.
  • Biofilm Formation: The compound inhibits biofilm formation on various surfaces, including silicone elastomers.
  • Pathogenicity Reduction: In nematode models and mouse mucosal infection assays, Filastatin has shown efficacy in reducing fungal pathogenesis .

Filastatin has promising applications in various fields:

  • Medical Devices: As an antifungal agent, it can be used to coat medical devices to prevent Candida albicans infections.
  • Pharmaceutical Development: Its unique properties make it a candidate for developing new antifungal therapies.
  • Research Tool: Filastatin serves as a chemical probe for studying fungal pathogenesis and signaling pathways involved in adhesion and morphogenesis .

Interaction studies have shown that Filastatin not only inhibits Candida albicans but also interacts with other cellular pathways. These studies typically involve:

  • High-Throughput Screening: Identifying additional targets affected by Filastatin through phenotypic assays.
  • Molecular Dynamics Simulations: Understanding how Filastatin binds to its target proteins and alters their function.
  • Gene Expression Analysis: Evaluating changes in gene expression profiles in response to Filastatin treatment, providing insights into its mechanism of action .

Similar Compounds

Filastatin shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameChemical StructureKey Activity
EchinocandinC₃₁H₄₄N₄O₈Inhibits cell wall synthesis in fungi
CaspofunginC₃₁H₄₅N₅O₉Antifungal agent targeting Candida
Amphotericin BC₃₅H₅₃N₃O₁₂Disrupts fungal cell membranes
VoriconazoleC₂₂H₂₃ClN₆OInhibits ergosterol biosynthesis

Filastatin's uniqueness lies in its specific inhibition of adhesion and morphogenesis rather than direct cell lysis or membrane disruption seen in other antifungals . This targeted approach makes it particularly valuable for preventing infections before they can establish themselves.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

359.1036691 g/mol

Monoisotopic Mass

359.1036691 g/mol

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-09-13

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